[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid
CAS No.: 885281-00-5
Cat. No.: VC3103105
Molecular Formula: C10H8BrN3O2
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885281-00-5 |
|---|---|
| Molecular Formula | C10H8BrN3O2 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) |
| Standard InChI Key | AAVVTZWBDRNFEN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br |
Introduction
Chemical Properties and Structure
Basic Information
[5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid is characterized by a 1,2,4-triazole core with a 4-bromophenyl substituent at position 5 and an acetic acid moiety at position 3. The compound has the following properties:
| Property | Value |
|---|---|
| CAS Number | 885281-00-5 |
| Molecular Formula | C₁₀H₈BrN₃O₂ |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C10H8BrN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) |
| Standard InChIKey | AAVVTZWBDRNFEN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br |
The compound consists of a 4-bromophenyl ring attached to the 5-position of the 1,2,4-triazole heterocycle, with an acetic acid group linked to the 3-position of the triazole ring.
Structural Features
The central 1,2,4-triazole nucleus in this compound plays a crucial role in its physicochemical properties and biological activities. The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. This ring system contributes to the compound's stability, hydrogen bonding capabilities, and potential interactions with biological targets .
The 4-bromophenyl substituent at position 5 of the triazole ring introduces lipophilicity and potential halogen bonding properties, which can influence the compound's membrane permeability and receptor interactions. The acetic acid moiety at position 3 provides acidic properties and opportunities for derivatization through esterification or amidation reactions.
Synthesis Methods
General Approaches to 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors such as hydrazinecarbothioamides. These intermediates can be obtained through various routes, including:
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Reaction of carboxylic acid hydrazides with arylisothiocyanates
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One-pot reactions starting from aromatic amines
For compounds like [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid, the synthesis might involve similar strategies, with modifications to introduce the bromophenyl and acetic acid functionalities.
Specific Synthesis Route
Based on related triazole syntheses described in the literature, a potential synthetic pathway for [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid might involve:
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Preparation of hydrazinecarbothioamide derivatives from 4-bromophenyl precursors
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Cyclization to form the triazole ring
In a related synthesis of 2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] triazoles, a similar approach was used where 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol was first synthesized and then reacted with 2-bromo-1-(substituted phenyl)ethanones in the presence of a base in ethanol medium .
Purification Methods
The crude product from the synthesis can be purified through flash chromatography using hexane and ethyl acetate (1:1) as the mobile phase, followed by recrystallization from ethanol to obtain the pure compound .
Characterization Techniques
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the structural features of the compound. Typical NMR data for similar triazole compounds show characteristic signals for:
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Aromatic protons of the bromophenyl ring (δ 7.0-8.5 ppm)
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Methylene protons of the acetic acid group (δ 3.0-4.0 ppm)
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Carboxylic acid proton (δ 10.0-13.0 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy can reveal functional groups present in the molecule. Expected IR bands include:
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C=N stretching of the triazole ring (approximately 1620-1630 cm⁻¹)
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C=O stretching of the carboxylic acid group (approximately 1700-1730 cm⁻¹)
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O-H stretching of the carboxylic acid (approximately 2500-3300 cm⁻¹)
Mass Spectrometry
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), can confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak would correspond to m/z 282.09 for the free acid form.
Biological Activities and Applications
General Pharmacological Properties of 1,2,4-Triazoles
The 1,2,4-triazole nucleus is present as a central structural component in various drug classes with diverse biological activities, including:
Antimicrobial Activity
Similar 1,2,4-triazole derivatives have shown significant antimicrobial activity against various bacterial strains, including:
For instance, compounds containing the 1,2,4-triazole ring have been tested against bacterial strains such as S. aureus, E. coli, E. faecalis, and P. aeruginosa, with activities comparable to standard antibiotics like ampicillin and ciprofloxacin .
Antifungal Activity
Triazole derivatives have also exhibited antifungal activity against fungal strains such as C. albicans, C. parapsilosis, C. cruser, and A. fumigatus, with potencies comparable to standard antifungal agents like fluconazole and ciclopirox olamine .
Analgesic Activity
Research has shown that several 1,2,4-triazole heterocycles demonstrate promising analgesic activity. Compounds with chloro, nitro, methoxy, hydroxy, and bromo substituents on the phenyl ring have shown excellent analgesic activity in various models. The presence of these substituents at the 4th position of the phenyl ring appears to be particularly beneficial for analgesic properties .
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives, particularly those with halogen substituents like bromine, have demonstrated potential anti-inflammatory properties. The specific structural features of [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid, including the 4-bromophenyl moiety, may contribute to anti-inflammatory activity .
Derivatives and Related Compounds
Hydrochloride Salt
The hydrochloride salt of [5-(4-Bromo-phenyl)-4H- triazol-3-YL]-acetic acid has the following properties:
| Property | Value |
|---|---|
| CAS Number | 1187933-01-2 |
| Molecular Formula | C₁₀H₉BrClN₃O₂ |
| Molecular Weight | 318.55 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H8BrN3O2.ClH/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16;/h1-4H,5H2,(H,15,16)(H,12,13,14);1H |
| Standard InChIKey | CMOXODKOKSZSJQ-UHFFFAOYSA-N |
The hydrochloride salt form may offer advantages in terms of stability, solubility, and bioavailability compared to the free acid form .
Thio Derivatives
Several structurally related compounds incorporate a sulfur atom to form thio derivatives. For example, [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS: 200815-83-4) has a similar structure but with a methyl group at position 5 of the triazole ring instead of a 4-bromophenyl group, and a sulfur atom linking the acetic acid moiety to the triazole ring .
Other examples include {[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid, which contains an additional amino group at position 4 of the triazole ring .
Fused Heterocyclic Systems
The triazole ring can be incorporated into fused heterocyclic systems to create compounds with enhanced or modified biological activities. Examples include:
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Thiazolo[3,2-b] triazoles: Formed by fusing a thiazole ring to the triazole structure
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2-(4-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b] triazoles: Synthesized through the cyclization of 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones in the presence of polyphosphoric acid
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